Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate
Overview
Description
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group, a cyano group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate typically involves the reaction of 2-cyano-5-(trifluoromethyl)-3-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted esters or ethers.
Hydrolysis: 2-cyano-5-(trifluoromethyl)-3-hydroxypyridine and ethyl alcohol.
Oxidation and Reduction: Amides or amines depending on the specific reaction conditions.
Scientific Research Applications
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with target proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and cyano groups but lacks the ester moiety.
Ethyl 2-cyano-3-(trifluoromethyl)acrylate: Contains similar functional groups but differs in the pyridine ring structure.
5-(trifluoromethyl)-2-pyridyl acetate: Similar ester functionality but different positioning of the trifluoromethyl group.
Uniqueness
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and cyano groups in a pyridine ring system makes it a valuable scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c1-2-18-10(17)6-19-9-3-7(11(12,13)14)5-16-8(9)4-15/h3,5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDPSIGKHSCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.